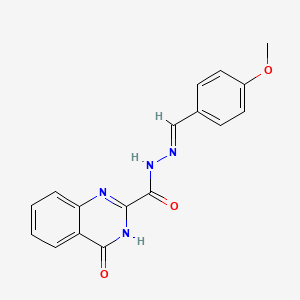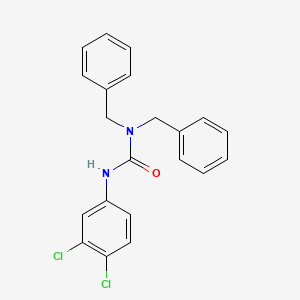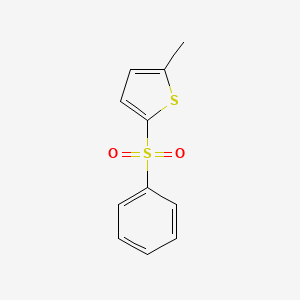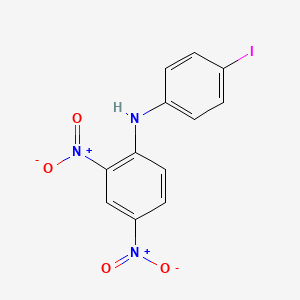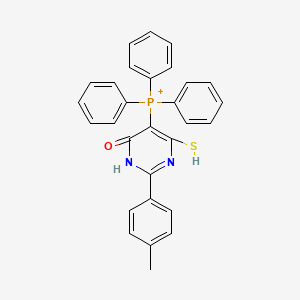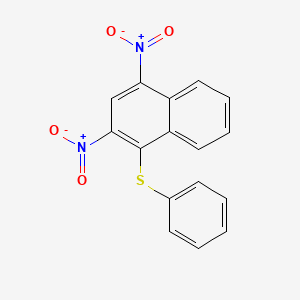
2,4-Dinitro-1-phenylsulfanylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitro-1-phenylsulfanylnaphthalene is an organic compound characterized by the presence of nitro groups and a phenylsulfanyl group attached to a naphthalene ring
Métodos De Preparación
The synthesis of 2,4-Dinitro-1-phenylsulfanylnaphthalene typically involves nitration reactions. One common method is the nitration of phenylsulfanylnaphthalene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the naphthalene ring. Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2,4-Dinitro-1-phenylsulfanylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. .
Aplicaciones Científicas De Investigación
2,4-Dinitro-1-phenylsulfanylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,4-Dinitro-1-phenylsulfanylnaphthalene involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, affecting various molecular targets and pathways. The phenylsulfanyl group may also interact with specific proteins or enzymes, modulating their activity .
Comparación Con Compuestos Similares
2,4-Dinitro-1-phenylsulfanylnaphthalene can be compared with other nitro-substituted aromatic compounds, such as 2,4-Dinitrophenol and 2,4-Dinitrotoluene. While these compounds share similar nitro group functionalities, this compound is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. Similar compounds include:
2,4-Dinitrophenol: Known for its use as a pesticide and in biochemical studies.
2,4-Dinitrotoluene: Used primarily in the production of explosives and polyurethane foams
Propiedades
Número CAS |
14723-61-6 |
|---|---|
Fórmula molecular |
C16H10N2O4S |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
2,4-dinitro-1-phenylsulfanylnaphthalene |
InChI |
InChI=1S/C16H10N2O4S/c19-17(20)14-10-15(18(21)22)16(13-9-5-4-8-12(13)14)23-11-6-2-1-3-7-11/h1-10H |
Clave InChI |
PWDBUOFAVPIYFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=C(C=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


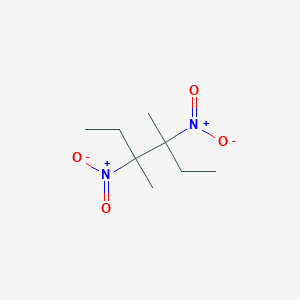

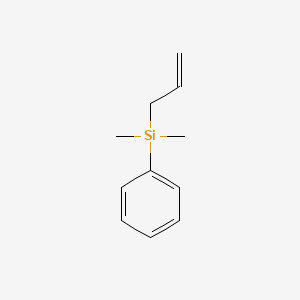

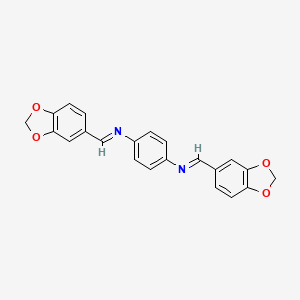
![11-benzoyl-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11951985.png)
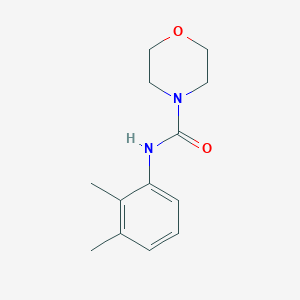
![N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine](/img/structure/B11952000.png)
![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)
